12alpha-Hydroxyprogesterone
CAS No.: 19897-02-0
Cat. No.: VC20821967
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19897-02-0 |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | (8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)18(15)11-19(24)21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15-,16+,17-,18-,19-,20-,21+/m0/s1 |
| Standard InChI Key | GBYPMNXBNFQGAV-GCOKGBOCSA-N |
| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C |
| SMILES | CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C |
| Canonical SMILES | CC(=O)C1CCC2C1(C(CC3C2CCC4=CC(=O)CCC34C)O)C |
Introduction
Chemical Structure and Classification
Molecular Identity
12alpha-Hydroxyprogesterone belongs to the class of organic compounds known as 12alpha-hydroxy steroids. Its structure features the classic four-ring system characteristic of steroids with a specific hydroxyl group positioned at the 12-alpha location of the steroid nucleus . This positioning creates a distinct three-dimensional configuration that differentiates it from other hydroxylated progesterone derivatives.
Structural Formula and Properties
The molecular formula of 12alpha-Hydroxyprogesterone is C21H30O3, which indicates its composition of 21 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The systematic IUPAC name for this compound is (8R,9S,10R,12S,13S,14S,17S)-17-acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one, reflecting its complex stereochemistry and functional groups .
| Property | Value |
|---|---|
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.5 g/mol |
| PubChem CID | 152266 |
| Creation Date in Database | March 26, 2005 |
| Last Modified | March 1, 2025 |
| Functional Classification | 12alpha-hydroxy steroid, Progesterone-related |
Nomenclature and Identification
Common Names and Synonyms
12alpha-Hydroxyprogesterone is known by several synonyms in scientific literature and chemical databases. These alternative names help in identifying the compound across different research platforms and regulatory contexts .
| Synonym | Type |
|---|---|
| 12alpha-Hydroxyprogesterone | Common name |
| 19897-02-0 | CAS Registry Number |
| 12alpha-Hydroxy-4-pregnene-3,20-dione | Systematic name variant |
| 12 alpha-hydroxyprogesterone | Spelling variant |
| 12alpha-hydroxypregn-4-ene-3,20-dione | Alternative systematic name |
| NSC-60778 | National Service Center code |
| 8632QLR8C5 | UNII code |
Database Identifiers
The compound is cataloged in multiple chemical and biochemical databases with specific identifiers that enable cross-referencing across various platforms :
| Database | Identifier |
|---|---|
| ChEBI | CHEBI:34153 |
| PubChem | CID 152266 |
| DTXSID | 90941771 |
| InChI Key | GBYPMNXBNFQGAV-GCOKGBOCSA-N |
| LIPID MAPS | LMST02030148 |
| Wikidata | Q27115852 |
Biochemical Context and Significance
Comparison with Related Compounds
While the search results provide limited specific information about 12alpha-Hydroxyprogesterone, they do contain details about other hydroxylated progesterone derivatives such as hydroxyprogesterone caproate. Unlike 12alpha-Hydroxyprogesterone, hydroxyprogesterone caproate has been extensively studied for its use in preventing preterm birth in pregnant women with a history of spontaneous preterm delivery .
Research Landscape
Available Studies
The available search results provide limited direct research findings specifically about 12alpha-Hydroxyprogesterone. In contrast to hydroxyprogesterone caproate, which has been the subject of multiple clinical trials including the PROLONG (Progestin's Role in Optimizing Neonatal Gestation) trial , there appears to be a gap in the research literature specifically addressing 12alpha-Hydroxyprogesterone's biological activities and potential applications.
Related Research on Hydroxylated Steroids
Search result briefly mentions the related compound 12β-methyl-12α-hydroxyprogesterone, which was synthesized through the transformation of pregnane-3α,12α,20β-triol . This suggests that there is ongoing research interest in steroids with modifications at the 12-position, though the specific focus on 12alpha-Hydroxyprogesterone appears limited based on the provided search results.
Pharmacological Properties
Structural Considerations for Activity
The positioning of the hydroxyl group at the 12-alpha position of the steroid backbone likely confers specific conformational properties that would influence receptor binding and biological activity. The three-dimensional structure of steroids is crucial for their interaction with target receptors and subsequent physiological effects, suggesting that 12alpha-Hydroxyprogesterone may have unique activity profiles compared to progesterone or other derivatives.
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